An In-depth Technical Guide to 2,5-Dibromo-4-methyl-3-nitropyridine: A Keystone Intermediate for Advanced Synthesis
An In-depth Technical Guide to 2,5-Dibromo-4-methyl-3-nitropyridine: A Keystone Intermediate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,5-Dibromo-4-methyl-3-nitropyridine (CAS No. 947534-69-2). As a highly functionalized heterocyclic compound, it serves as a critical building block in the fields of pharmaceutical and agrochemical research. This document elucidates the compound's structural characteristics, reactivity profile, and provides detailed protocols for its synthesis and handling. Particular emphasis is placed on its utility in modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, which are foundational in the development of novel bioactive molecules.
Introduction: The Strategic Importance of a Multifunctional Pyridine Scaffold
2,5-Dibromo-4-methyl-3-nitropyridine is a versatile chemical intermediate whose value lies in its unique arrangement of reactive sites on the pyridine core.[1][2] The presence of two bromine atoms at positions 2 and 5, an electron-withdrawing nitro group at position 3, and an electron-donating methyl group at position 4, creates a molecule with a nuanced electronic profile and distinct reactivity at each substitution point. This strategic functionalization makes it an ideal substrate for a variety of chemical transformations, enabling the construction of complex molecular architectures.[1][3]
In the realm of drug discovery, such polysubstituted pyridines are integral to the synthesis of novel therapeutic agents, particularly in the development of treatments for bacterial infections.[2] The agrochemical industry also utilizes this compound as a key intermediate in the creation of advanced pesticides, aiming for high efficacy and minimal environmental impact.[2] This guide serves to consolidate the available technical information on 2,5-Dibromo-4-methyl-3-nitropyridine, providing a foundational resource for scientists leveraging its synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of a chemical entity is paramount for its effective use in research and development.
Physical and Chemical Properties
The key physicochemical properties of 2,5-Dibromo-4-methyl-3-nitropyridine are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 947534-69-2 | [1][4][5] |
| Molecular Formula | C₆H₄Br₂N₂O₂ | [4][5] |
| Molecular Weight | 295.92 g/mol | [2][4] |
| Melting Point | 63-67 °C | [1] |
| Boiling Point | 291.1 °C at 760 mmHg | [4] |
| Density | 2.067 g/cm³ | [4] |
| Flash Point | 129.8 °C | [4] |
| Refractive Index | 1.632 | [4] |
Note: Some physical properties are based on supplier data and may be subject to slight variations.
Spectroscopic Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, exhibiting a singlet for the methyl group protons and a singlet for the lone aromatic proton at the C6 position. The chemical shift of the methyl protons would likely appear in the range of 2.3-2.7 ppm. The aromatic proton is expected to be downfield due to the deshielding effects of the electronegative nitrogen atom and the nitro group.
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¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. Carbons bonded to bromine will be shifted to a lower field, while the carbon of the methyl group will appear at a higher field. The presence of the nitro group will also significantly influence the chemical shifts of the adjacent carbons.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Dibromo-4-methyl-3-nitropyridine will be characterized by several key absorption bands. Strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. C-H stretching vibrations from the methyl group and the aromatic ring will appear around 2900-3100 cm⁻¹. The C-Br stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (approximately a 1:2:1 ratio for the M, M+2, and M+4 peaks). The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and bromine atoms.
Synthesis and Manufacturing
The synthesis of 2,5-Dibromo-4-methyl-3-nitropyridine can be approached through a multi-step sequence, likely starting from a more readily available pyridine derivative. A plausible synthetic route, adapted from patented procedures for similar compounds, involves a Sandmeyer-type reaction.[6][7]
Proposed Synthetic Pathway
A likely synthetic strategy would start with the nitration of 2-amino-4-methylpyridine, followed by a diazotization and subsequent bromination.
Caption: Proposed synthetic pathway to 2,5-Dibromo-4-methyl-3-nitropyridine.
Experimental Protocol (Adapted from Analogous Syntheses)
The following protocol is a generalized procedure adapted from the synthesis of similar dibrominated pyridines and should be optimized for the specific target molecule.[6][7]
Step 1: Nitration of 2-Amino-4-methylpyridine
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To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-amino-4-methylpyridine while maintaining the temperature.
-
Add a nitrating agent (e.g., concentrated nitric acid) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with cold water, and dry the crude 2-amino-4-methyl-3-nitropyridine.
Step 2: Diazotization and Bromination (Sandmeyer Reaction)
-
Dissolve the 2-amino-4-methyl-3-nitropyridine intermediate in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2,5-Dibromo-4-methyl-3-nitropyridine.
Chemical Reactivity and Applications in Drug Development
The strategic placement of functional groups on the pyridine ring of 2,5-Dibromo-4-methyl-3-nitropyridine dictates its reactivity and makes it a valuable precursor in the synthesis of complex molecules.
Regioselective Reactivity
The two bromine atoms are in different chemical environments, which can allow for regioselective reactions. The bromine at the 2-position is ortho to the ring nitrogen, making it more susceptible to nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed reactions. The bromine at the 5-position is also reactive, and reaction conditions can be tuned to favor substitution at either position.
Palladium-Catalyzed Cross-Coupling Reactions
A cornerstone of modern organic synthesis, palladium-catalyzed cross-coupling reactions are particularly well-suited for functionalizing 2,5-Dibromo-4-methyl-3-nitropyridine.
4.2.1. Suzuki-Miyaura Coupling
This reaction enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the bromine-substituted positions.
Caption: General scheme of a Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, facilitates nucleophilic aromatic substitution of the bromine atoms. Strong nucleophiles can displace one or both bromine atoms, providing a direct route to a variety of substituted pyridines.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2,5-Dibromo-4-methyl-3-nitropyridine. It is classified as an irritant. [1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is at 0-8°C. [2]* Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2,5-Dibromo-4-methyl-3-nitropyridine is a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for a wide range of chemical transformations, making it a key intermediate in the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its physical and chemical properties, as well as its reactivity, is essential for researchers and scientists aiming to leverage its full synthetic potential. This guide provides a foundational understanding to facilitate its effective and safe use in the laboratory.
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